Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 606143-93-5
VCID: VC3011337
InChI: InChI=1S/C15H11BrFN3O2/c1-22-15(21)10-6-11-14(19-7-18-11)12(17)13(10)20-9-4-2-8(16)3-5-9/h2-7,20H,1H3,(H,18,19)
SMILES: COC(=O)C1=CC2=C(C(=C1NC3=CC=C(C=C3)Br)F)N=CN2
Molecular Formula: C15H11BrFN3O2
Molecular Weight: 364.17 g/mol

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate

CAS No.: 606143-93-5

Cat. No.: VC3011337

Molecular Formula: C15H11BrFN3O2

Molecular Weight: 364.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate - 606143-93-5

Specification

CAS No. 606143-93-5
Molecular Formula C15H11BrFN3O2
Molecular Weight 364.17 g/mol
IUPAC Name methyl 6-(4-bromoanilino)-7-fluoro-3H-benzimidazole-5-carboxylate
Standard InChI InChI=1S/C15H11BrFN3O2/c1-22-15(21)10-6-11-14(19-7-18-11)12(17)13(10)20-9-4-2-8(16)3-5-9/h2-7,20H,1H3,(H,18,19)
Standard InChI Key ZNHBVIXVKAMLFB-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C(=C1NC3=CC=C(C=C3)Br)F)N=CN2
Canonical SMILES COC(=O)C1=CC2=C(C(=C1NC3=CC=C(C=C3)Br)F)N=CN2

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate features a complex molecular structure with multiple functional groups attached to a benzoimidazole core. The compound contains a bromophenyl group connected via an amino linkage, a fluorine substituent, and a methyl carboxylate group, creating a unique molecular architecture that contributes to its specific biological activities. The presence of these varied functional groups creates distinct electronic and steric properties that influence its interactions with biological targets and its chemical reactivity.

Physical and Chemical Properties

The compound's comprehensive properties are summarized in the following table:

PropertyValue/Description
IUPAC NameMethyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate
Molecular FormulaC15H11BrFN3O2
Molecular Weight364.17 g/mol
CAS Number606143-93-5
InChI KeyZNHBVIXVKAMLFB-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=CC2=C(C(=C1NC3=CC=C(C=C3)Br)F)N=CN2
Physical StateSolid (presumed based on structure)

The compound's molecular weight of 364.17 g/mol places it within the range commonly considered for drug-like molecules, suggesting potential pharmaceutical relevance . The presence of the bromine atom contributes significantly to its molecular weight and influences its electronic properties and potential biological interactions.

Structural Characteristics

The benzoimidazole core of this compound serves as the central scaffold to which various functional groups are attached. This heterocyclic structure is known for its biological significance and is found in numerous pharmaceutically active compounds. The bromophenyl group, connected via an amino linkage, introduces specificity for potential biological targets and contributes to the compound's lipophilicity. The fluorine atom enhances metabolic stability and binding affinity, while the methyl carboxylate group offers a site for potential further derivatization or can act as a hydrogen bond acceptor in biological systems.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate typically involves cyclization of appropriate precursors under controlled conditions. One common approach involves the reaction of 4-bromoaniline with 7-fluoro-1H-benzo[d]imidazole-5-carboxylic acid in the presence of coupling agents. This reaction is typically followed by an esterification process with methanol to yield the final product with the methyl carboxylate group.

The strategic construction of the benzoimidazole core is crucial in the synthesis, often requiring careful control of reaction conditions to prevent side reactions and ensure regioselectivity. Alternative synthetic routes may involve different starting materials or reaction sequences, depending on the availability of precursors and the desired purity of the final product.

Reaction Conditions and Considerations

The synthesis generally requires specific reaction conditions including appropriate solvents such as dichloromethane, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and bases such as triethylamine. Temperature control is important, with many reactions conducted at room temperature to prevent degradation of sensitive intermediates.

Purification techniques are essential to obtain high-purity product suitable for pharmaceutical applications. These typically include recrystallization and chromatographic methods, which allow for the removal of unreacted starting materials and byproducts. Industrial production may employ optimized versions of these synthetic routes, with modifications to enhance yield, purity, and cost-effectiveness.

Biological Activities and Applications

Anticancer Properties

Research indicates that Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate exhibits significant anticancer properties through the inhibition of specific protein kinases that play crucial roles in cancer cell proliferation. The compound's structural features, particularly the bromophenyl group and the fluorine substituent, contribute to its ability to interact with these kinase targets.

The potential for this compound as an anticancer agent positions it as a promising candidate for drug development aimed at treating various types of cancer. Further research is needed to fully characterize its efficacy against specific cancer types and to optimize its pharmacokinetic properties for clinical applications.

Mechanism of Action

The mechanism of action of Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromophenyl and fluorine groups enhances its binding affinity and selectivity towards these targets.

The compound may inhibit or activate certain biochemical pathways, resulting in the desired therapeutic effects. The exact molecular mechanisms likely involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions between the compound and its biological targets, influenced by its unique structural features.

Chemical Reactivity

Common Reactions

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate can participate in various chemical reactions due to its multiple functional groups. These include:

  • Substitution reactions involving the bromine atom, which can be replaced by various nucleophiles under appropriate conditions.

  • Oxidation and reduction reactions, which can target different functional groups within the molecule.

  • Ester hydrolysis of the methyl carboxylate group, yielding the corresponding carboxylic acid.

  • Reactions involving the amino linkage, which can serve as a site for further functionalization.

Reagents and Conditions for Transformations

Different reagents and conditions are required for specific transformations of this compound:

  • For nucleophilic substitution reactions, reagents such as sodium azide or potassium thiolate may be employed.

  • Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

  • Ester hydrolysis can be accomplished under acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide).

Products of Chemical Transformations

The chemical transformations of Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate yield various products depending on the reaction conditions and reagents used:

  • Substitution reactions can produce derivatives with different groups replacing the bromine atom.

  • Oxidation reactions can yield products with altered oxidation states of various functional groups.

  • Reduction reactions can produce compounds with reduced functional groups, such as alcohols from the ester group.

  • Hydrolysis of the ester group yields the corresponding carboxylic acid and methanol.

These transformation products may themselves possess interesting biological activities or serve as intermediates for the synthesis of more complex molecules with potential pharmaceutical applications.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate exist, differing primarily in the substituents on the phenyl ring and other positions. Some of these related compounds include:

  • Methyl 6-((4-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate

  • Methyl 6-((4-methylphenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate

  • Methyl 6-((4-nitrophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate

These structural variations can significantly influence the compounds' biological activities, physicochemical properties, and potential applications in drug development or other fields.

Structure-Activity Relationships

The unique features of Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate, particularly the bromophenyl group, contribute to its distinct electronic and steric properties that influence biological activity compared to similar compounds. The bromine atom, being larger than chlorine or hydrogen, creates different spatial arrangements and electronic distributions that can affect binding to biological targets.

The structure-activity relationships among these related compounds provide valuable insights for medicinal chemists seeking to optimize biological activity, selectivity, and pharmacokinetic properties. Understanding these relationships can guide the rational design of new derivatives with enhanced therapeutic potential.

SupplierProduct NumberQuantityPurityPrice (as of April 2025)
American Custom ChemicalsHCH03695665mg95.00%$499.86
Matrix Scientific095894250mg95+%$621
Matrix Scientific0958941g95+%$1378
AK ScientificY6320250mgNot specified$888
CrysdotCD110954841g95+%$644
CymitQuimicaIN-DA00ECNS100mg98%€685.00
CymitQuimica10-F898484100mg95+%€443.00
CymitQuimica10-F898484250mg95+%€704.00
CymitQuimica10-F8984841g95+%€1,435.00

This pricing information indicates that the compound is relatively expensive, which is typical for specialized research chemicals with complex structures and limited production volumes . The high cost reflects the complexity of synthesis and purification required to produce high-purity material suitable for research applications.

Market Applications

While primarily a research compound at present, Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate has potential applications in pharmaceutical research and development, particularly in areas related to cancer treatment and antimicrobial therapy. Its current market is likely limited to research institutions, pharmaceutical companies, and academic laboratories engaged in medicinal chemistry and drug discovery.

Future Research Directions

Optimization of Synthetic Routes

Future research could focus on developing more efficient and cost-effective synthetic routes for Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate. Improvements in synthesis methodology could reduce production costs and increase availability, facilitating more extensive research into its properties and applications.

Potential approaches include the use of alternative catalysts, flow chemistry techniques, and greener reaction conditions that minimize waste and environmental impact. These optimizations could make the compound more accessible for research and potential commercial applications.

Expanded Biological Activity Studies

More comprehensive investigations into the biological activities of Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate are needed to fully understand its therapeutic potential. This includes:

  • Detailed studies of its anticancer mechanisms against specific cancer cell lines

  • Comprehensive antimicrobial screening against a wide range of pathogens

  • Investigation of potential activity against other disease targets

  • In vivo studies to assess efficacy and safety in animal models

Such studies would provide valuable insights into the compound's potential as a lead structure for drug development and could guide the design of more potent and selective derivatives.

Structure Modification and Optimization

Based on the structure-activity relationships identified through biological testing, future research could focus on synthesizing and testing modified versions of Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate. Strategic modifications might include:

  • Replacement of the bromine atom with other halogens or functional groups

  • Modification of the carboxylate group

  • Introduction of additional substituents on the benzoimidazole core

  • Exploration of bioisosteric replacements for key structural elements

These modifications could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties, potentially advancing the development of therapeutic agents based on this structural scaffold.

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